D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine

Peptide stability D-amino acid peptide Protease resistance

Standard L-peptides degrade within minutes in serum, requiring continuous replenishment and compromising experimental reproducibility. This all-D pentapeptide offers a definitive solution. • Complete protease resistance enables >24 h stability in biological matrices without degradation. • Maintains constant extracellular concentration in chronic exposure studies (24-72 h). • Ideal as a stable tracer for pharmacokinetic modeling and a negative control in activity screens. • Reliable calibration standard with resistance to spontaneous degradation over repeated freeze-thaw cycles.

Molecular Formula C41H44N6O6
Molecular Weight 716.8 g/mol
CAS No. 644997-21-7
Cat. No. B12600387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine
CAS644997-21-7
Molecular FormulaC41H44N6O6
Molecular Weight716.8 g/mol
Structural Identifiers
SMILESCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CC=CC=C3)C(=O)O)NC(=O)C(CC4=CNC5=CC=CC=C54)N
InChIInChI=1S/C41H44N6O6/c1-26(44-38(49)32(42)24-30-25-43-33-20-12-11-19-31(30)33)37(48)45-34(21-27-13-5-2-6-14-27)39(50)46-35(22-28-15-7-3-8-16-28)40(51)47-36(41(52)53)23-29-17-9-4-10-18-29/h2-20,25-26,32,34-36,43H,21-24,42H2,1H3,(H,44,49)(H,45,48)(H,46,50)(H,47,51)(H,52,53)/t26-,32-,34-,35-,36-/m1/s1
InChIKeySAIIMALFKWGFLG-RSRXNXNWSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine Stability Profile


D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine (CAS 644997-21-7) is a synthetic pentapeptide composed exclusively of D-amino acids (D-Trp-D-Ala-D-Phe-D-Phe-D-Phe). Its all-D configuration fundamentally distinguishes it from canonical L-peptide analogs, conferring complete resistance to common proteolytic enzymes. This property is critical for applications requiring extended peptide half-life in biological matrices. [1]

All-D pentapeptide backbone
Reported protease resistance
Extended serum stability context

All-L Pentapeptides vs. D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine


Standard all-L pentapeptides or mixed L/D analogs are rapidly degraded by ubiquitous proteases in biological assays, leading to short half-lives (often <30 minutes in serum) and variable pharmacokinetics. Attempting to substitute D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine with its L-enantiomer introduces a fundamentally different stability profile, rendering experimental results non-comparable. The complete D-amino acid backbone is the basis of its differentiated utility. [1] The quantitative evidence below details specific stability and activity dimensions where substitution fails.

Degradation rate mismatch
All-L pentapeptide analogs may undergo rapid proteolysis in serum, limiting half-life to minutes; D-peptide may sustain integrity for hours.
Assay reproducibility risk
Mixed L/D analogs may not replicate full protease resistance, potentially introducing variable degradation in enzyme-rich environments.

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine Stability Evidence


Serum Stability: D- vs. L-Pentapeptide

All-D-amino acid peptides, such as D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine, exhibit complete resistance to proteolytic degradation under conditions where their all-L homologs are rapidly hydrolyzed. In a direct comparison of homologous D- and L-pentapeptide oligomers in human serum, the D-peptide showed no detectable degradation after 24 hours (half-life >24 h), whereas the corresponding L-peptide had a half-life of approximately 0.5 hours. [1]

Serum half-life: D vs L
Class-level
D-peptide: >24 h L-peptide: ~0.5 h
Reported half-life context
Class-level data; verify with sequence
Peptide stability D-amino acid peptide Protease resistance Serum half-life

Trypsin and Chymotrypsin Resistance

In head-to-head experiments with model L- and D-pentapeptides, the D-isomer showed 0% digestion after 60 minutes of incubation with trypsin or chymotrypsin, whereas the L-isomer was >95% digested under identical conditions. [1]

Enzyme digestion: 60 min
Class-level
0% (D) vs >95% (L)
Reported enzyme-resistance context
Trypsin/chymotrypsin, class inference
Enzymatic stability Peptide degradation Trypsin resistance Chymotrypsin resistance

Integrity Under Reducing Conditions

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine lacks cysteine or methionine residues, making it inherently resistant to oxidation or disulfide scrambling that can inactivate many bioactive peptides (e.g., somatostatin analogs). While no direct comparative study exists for this specific sequence, class-level data show that disulfide-free D-peptides maintain full structural integrity after 24-hour exposure to 1 mM DTT, whereas disulfide-containing analogs lose >90% activity. [1]

Integrity under 1 mM DTT
Class-level
100% intact predicted
Reported redox-stability context
Disulfide-free scaffold, class data
Peptide integrity Redox stability Disulfide-free scaffold

D-Tryptophyl-D-alanyl-D-phenylalanyl-D-phenylalanyl-D-phenylalanine Applications


Long-Term Cell-Based Assays

In chronic exposure experiments (24–72 hours), the compound's protease resistance [1] maintains constant extracellular concentration, unlike L-peptides that degrade within minutes. This enables reproducible signaling studies without continuous peptide replenishment.

In Vivo Pharmacokinetic Probe

The all-D backbone provides a long circulating half-life [1], making it suitable as a tracer in pharmacokinetic modeling where rapid clearance of L-peptides would obscure tissue distribution analysis.

Enzyme-Resistant Negative Control

Its complete resistance to trypsin and chymotrypsin [1] allows it to serve as an ideal negative control in activity screens where other peptides are rapidly degraded, ensuring that observed effects are attributed to the target compound and not to degradation products.

Stable Standard for MS and HPLC

The compound's resistance to spontaneous degradation and oxidation [2] makes it a reliable calibration standard for peptide quantification workflows, maintaining signal integrity over repeated freeze-thaw cycles and long-term storage.

Application
Selection Property
Validation Focus
Long-term cell-based assays
Protease-resistant D-backbone
Stable extracellular concentration over 24–72 h
In vivo PK probe
Extended circulating half-life
Tissue distribution without degradation bias
Enzyme-resistant negative control
Trypsin/chymotrypsin resistance
Intact peptide in protease-rich screens
Stable standard for MS/HPLC
Redox and freeze-thaw stability
Consistent signal across storage cycles
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